(+)-Isocorydine hydrochloride
CAS No.: 13552-72-2
Cat. No.: VC0191577
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13552-72-2 |
|---|---|
| Molecular Formula | C20H24ClNO4 |
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
| Standard InChI | InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 |
| Standard InChI Key | ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
| SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
Introduction
Chemical Properties and Structural Characteristics
(+)-Isocorydine hydrochloride is an aporphine alkaloid with the molecular formula C₂₀H₂₃NO₄·HCl and a molecular weight of 377.86 g/mol . The compound exists as a white solid with a melting point range of 215-218°C . It is also known by several synonyms including luteanine, artabotrin, and uzokoridin .
Physical and Chemical Properties
The physical and chemical properties of (+)-isocorydine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 13552-72-2 |
| Molecular Formula | C₂₀H₂₃NO₄·HCl |
| Molecular Weight | 377.86 g/mol |
| Melting Point | 215-218°C |
| Appearance | White solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
| pKa | 9.41±0.20 (Predicted) |
The compound demonstrates good solubility in various organic solvents, making it suitable for laboratory research applications . Its structure features the characteristic tetracyclic framework of aporphine alkaloids with specific methoxy and hydroxy substituents that contribute to its biological activity .
Structural Identification
The chemical structure of isocorydine includes three methoxy groups and one hydroxyl group attached to the aporphine skeleton. Specifically, it is characterized as 11-hydroxy-1,2,10-trimethoxyaporphine hydrochloride . This specific arrangement of functional groups is critical for its biological activity and distinguishes it from other related aporphine alkaloids.
Natural Sources and Isolation
Botanical Origins
(+)-Isocorydine hydrochloride is naturally derived from various plant families, including Papaveraceae, Menispermaceae, and Annonaceae . These plant families have been traditionally used in various medicinal systems worldwide. The compound can be isolated and purified from these botanical sources through established extraction techniques.
Extraction and Purification
The isolation of isocorydine typically involves extraction from plant material using organic solvents, followed by various chromatographic techniques for purification. Research indicates that liquid chromatography-based techniques are particularly effective for isolating and identifying isocorydine from plant species such as Cryptocarya alba . The purified compound can then be converted to its hydrochloride salt form for improved stability and solubility characteristics for research applications.
Biological Activities
Anticancer Properties
(+)-Isocorydine hydrochloride has demonstrated significant anticancer activity against various cancer cell lines. This activity appears to be dose and time-dependent, making it a compound of interest in cancer research .
Activity Against Oral Squamous Cell Carcinoma
Studies have shown that isocorydine significantly inhibits the proliferation of oral tongue squamous cells (Cal-27) with an IC50 of 0.61 mM after 24 hours of treatment . This anticancer effect appears selective, as the compound causes minimal damage to normal human gingival fibroblasts (HGFs) .
Activity Against Hepatocellular Carcinoma
Isocorydine has shown promise in treating hepatocellular carcinoma (HCC) by inhibiting cell proliferation in various HCC cell lines through inducing G2/M phase cell cycle arrest and apoptosis . Treatment with isocorydine led to decreased tumorigenicity of SMMC-7721 and Huh7 cells, suggesting its potential as a therapeutic agent for HCC .
Activity Against Other Cancer Types
Research indicates that isocorydine is cytotoxic to multiple cancer cell lines with varying IC50 values:
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A549 lung cancer cells (IC50 = 197.7 μM)
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Huh7 hepatic cancer cells (IC50 = 161.3 μg/ml)
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HepG2 hepatic cancer cells (IC50 = 148 μg/ml)
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SNU-449 hepatic cancer cells (IC50 = 262.2 μg/ml)
Other Pharmacological Activities
Beyond its anticancer properties, isocorydine exhibits several other biological activities:
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Vasodilatory effects: Induces relaxation of norepinephrine-precontracted isolated rabbit aortic strips with an EC50 value of 12.6 μM .
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Cardiac effects: Reduces action potential duration and increases effective refractory period in isolated canine Purkinje fibers at 30 μM concentration .
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Sedative and cholinergic properties: Demonstrated in various experimental models .
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Enzyme inhibition: Functions as an alkaloid inhibitor of eukaryotic kinases .
Mechanisms of Action
Disruption of Energy Metabolism
Isocorydine exhibits anticancer activity by disrupting cellular energy metabolism through several mechanisms:
-
Reduces activities of mitochondrial respiratory chain complex enzymes I-IV
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Increases reactive oxygen species (ROS) production
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Decreases mitochondrial membrane potential
The specific effects on mitochondrial respiratory chain complex enzymes after 24 hours of treatment with 0.60 mM isocorydine are summarized in the table below:
| Enzyme | Activity (U/mg prot) | % of Control Group |
|---|---|---|
| Complex I (NADH dehydrogenase) | 0.035 ± 0.010 | 50.7% |
| Complex II (Succinate dehydrogenase) | 0.438 ± 0.127 | 27.4% |
| Complex III (Cytochromic reductase) | 0.170 ± 0.013 | 77.3% |
| Complex IV (Cytochromic oxidase) | 0.266 ± 0.026 | 73.9% |
These changes in enzyme activities ultimately lead to disrupted cellular energy supply and induction of mitochondria-mediated apoptosis .
Cytoskeletal Disruption
Isocorydine treatment causes significant changes in cancer cell cytoskeleton:
-
Depolymerization of cytoskeletal actin
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Narrowing of cell morphology
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Disordering of intracellular skeleton structure
These cytoskeletal alterations become more pronounced with longer exposure times (48-72 hours) and correlate with decreased cell migration, invasion, and adhesion capabilities . The disruption of filamentous actin structures appears to be a key mechanism by which isocorydine inhibits cancer cell metastatic potential.
Research Applications and Future Directions
Research Tool Applications
As an analytical standard, (+)-isocorydine hydrochloride serves important functions in various research contexts:
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Quality control in natural product analysis
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Pharmacokinetic and metabolism studies
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Structure-activity relationship investigations
These applications contribute significantly to our understanding of both the compound itself and the biological systems it affects.
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